6'-Butyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one oxime is a complex organic compound with significant potential in medicinal chemistry. It belongs to a class of compounds that exhibit various biological activities, particularly in inhibiting cell cycle progression, making it a candidate for therapeutic applications in treating disorders associated with abnormal cellular proliferation.
The compound can be classified as a spirocyclic oxime derivative. Its structural complexity arises from the fusion of multiple cyclic frameworks, which contributes to its unique chemical properties and biological activities.
The synthesis of 6'-Butyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one oxime typically involves multi-step organic reactions. The general synthetic route may include:
The synthesis requires careful control of reaction conditions, including temperature and solvent choice, to optimize yield and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are typically employed to characterize the synthesized product.
The molecular formula for 6'-Butyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one oxime is . The structure features:
The molecular weight is approximately 342.49 g/mol. The compound's three-dimensional conformation can significantly influence its interaction with biological targets.
The compound may participate in various chemical reactions, including:
Reactivity is influenced by the presence of electron-donating or withdrawing groups attached to the aromatic system and the stereoelectronic effects of the spirocyclic structure.
The mechanism by which 6'-Butyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one oxime exerts its biological effects likely involves:
Preliminary studies indicate that compounds with similar structures exhibit significant anticancer activity by inducing G1 phase arrest in cancer cells.
6'-Butyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one oxime has potential applications in:
The ongoing research into this compound highlights its significance within medicinal chemistry and its potential contributions to therapeutic advancements.
Ring-Closing Metathesis serves as the cornerstone reaction for constructing the spirocyclic core of 6'-Butyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one oxime. This methodology enables the efficient formation of the strained spiro junction between the cyclohexane and chromene systems through strategic olefin pairing in diene precursors. The reaction typically employs a terminal olefin-tethered chromene derivative and a cyclohexane-based alkene component, which undergo cyclization under metathesis conditions to yield the spiro[cyclohexane-1,2'-pyranochromene] skeleton. The stereochemical outcome is critically dependent on the geometry of the starting alkenes, with trans-configured dienes favoring the desired spiro connectivity. The RCM approach offers significant advantages over classical cyclization methods, including reduced step count and superior atom economy .
Table 1: Impact of RCM Catalyst Loading on Spirocycle Formation
Catalyst Type | Loading (mol%) | Reaction Time (h) | Yield (%) | Spiro Junction Purity |
---|---|---|---|---|
Grubbs II | 5 | 8 | 78 | >95% |
Hoveyda-Grubbs II | 3 | 12 | 82 | >98% |
Grela Catalyst | 2 | 6 | 85 | >97% |
The presence of nitrogen heteroatoms in precursor molecules necessitates careful catalyst selection due to potential Lewis basicity-induced deactivation. Second-generation ruthenium catalysts, particularly those with N-heterocyclic carbene (NHC) ligands, demonstrate superior tolerance to nitrogen-containing intermediates compared to first-generation analogs. Electronic effects significantly influence metathesis efficiency: electron-withdrawing groups adjacent to nitrogen mitigate catalyst poisoning by reducing the heteroatom's Lewis basicity. This electronic modulation is achieved through temporary N-acyl protection or incorporation of electron-deficient nitrogen species. Additionally, solvent polarity plays a crucial role in stabilizing the transition state, with dichloromethane providing optimal results due to its moderate polarity and ability to solubilize both organic substrates and ruthenium catalysts .
Table 2: Solvent Effects on RCM with Nitrogen-Containing Precursors
Solvent | Relative Permittivity | Reaction Rate (k, ×10⁻³ min⁻¹) | Nitrogen Protection Required? |
---|---|---|---|
Dichloromethane | 8.93 | 5.78 | No |
Toluene | 2.38 | 1.23 | Yes |
Tetrahydrofuran | 7.58 | 3.45 | Partial |
Acetonitrile | 37.5 | 0.89 | Yes |
The chromene moiety of the target molecule is efficiently constructed via Kabbe condensation, which involves the reaction of ortho-hydroxyaryl ketones with propargyl alcohols under basic conditions. This methodology enables the installation of the 6'-butyl substituent through careful selection of 2-hydroxy-5-butylacetophenone derivatives. Subsequent allylation of the Kabbe condensation product introduces the necessary olefin functionality for the pivotal RCM step. Optimization studies reveal that indium-mediated allylation in aqueous THF at 0-5°C provides superior regiocontrol compared to traditional organolithium approaches, yielding the desired tertiary alcohol with >90% regioselectivity. This alcohol undergoes acid-catalyzed dehydration to generate the terminal alkene required for metathesis, completing the diene precursor assembly. The sequential Kabbe-allylation-dehydration strategy consistently delivers gram quantities of RCM precursors with minimal purification requirements .
Table 3: Kabbe Condensation Optimization Parameters
Base Catalyst | Temperature (°C) | Solvent System | Yield (%) | Butyl Group Incorporation Efficiency |
---|---|---|---|---|
Potassium carbonate | 120 | Toluene | 65 | 100% |
Pyridine hydrochloride | 140 | Xylene | 72 | 98% |
Amberlyst-15 | 100 | Toluene/water | 68 | 100% |
Sodium acetate | 160 | Diglyme | 75 | 97% |
The conversion of the 8'-ketone to the oxime functionality represents the final critical transformation in the synthesis of 6'-Butyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one oxime. This conjugation exhibits remarkable regioselectivity, exclusively forming the (E)-isomer under standard conditions (hydroxylamine hydrochloride, pyridine/ethanol, 60°C, 4 hours). The reaction proceeds without epimerization at the spiro center or disruption of the chromene system, highlighting the chemoselectivity of oxime formation. Protecting group strategies prove essential when functionalized hydroxylamine derivatives are employed: the tert-butoxycarbonyl (t-BOC) group effectively shields nitrogen during spirocycle formation and is cleanly removed under acidic conditions (trifluoroacetic acid/dichloromethane, 0°C) prior to final oxime conjugation. This orthogonal protection approach achieves 92% yield of the target oxime without chromatographic purification [4].
The multi-step synthesis of 6'-Butyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one oxime requires precise optimization of solvent systems and temperature profiles to maximize overall yield. Reaction cascades exhibit significant sensitivity to these parameters, with aprotic dipolar solvents (DMF, NMP) enhancing Kabbe condensation rates while hindering subsequent RCM steps. A strategic solvent switch from N-methylpyrrolidone (for Kabbe reaction) to toluene (for allylation) and finally dichloromethane (for RCM) proves essential for maintaining reaction efficiency. Temperature profiling reveals that strict control during oxime formation prevents retro-aldol decomposition of the spirocyclic core: maintaining the reaction at 60°C ± 2°C ensures complete conversion while avoiding degradation. Computational solubility modeling predicts optimal crystallization solvents for the final oxime, identifying ethyl acetate/hexane (3:7) as the ideal system for isolation, yielding 98.5% pure product as confirmed by HPLC-UV analysis .
Table 4: Temperature Optimization for Critical Synthetic Steps
Reaction Step | Optimal Temperature Range (°C) | Deviation Sensitivity | Activation Energy (kJ/mol) |
---|---|---|---|
Kabbe Condensation | 120-125 | Moderate | 78.3 |
Allylation/Dehydration | 0-5 (allylation); 25 (dehydration) | High (allylation) | 92.1 (allylation) |
Ring-Closing Metathesis | 40-45 | Very high | 105.6 |
Oxime Formation | 60-62 | Extreme | 63.2 |
Final Crystallization | -20 to 4 | Critical | N/A |
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2
CAS No.: